2-Chloro-3-iodophenol
Description
Overview of Halogenated Phenols in Contemporary Chemical Research
Halogenated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms. These compounds are significant in contemporary chemical research, serving as fundamental materials and intermediates for the chemical industry. researchgate.net They are used in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals. globalscientificjournal.com The introduction of halogen atoms to the phenol structure can significantly alter its physical, chemical, and biological properties.
Beyond their synthetic utility, halogenated phenols are also a subject of extensive environmental research. Due to their widespread use and potential formation as byproducts, such as during water disinfection, they have become environmental pollutants. nih.govglpbio.com Consequently, a significant area of academic research is dedicated to understanding their environmental fate, toxicity, and biodegradation pathways. nih.govacs.orgrsc.org Studies investigate their interactions with organic matter in soil and water and their potential health risks. rsc.orgresearchgate.net The development of methods for their removal and detoxification, including advanced oxidation processes and enzymatic treatments, is an active field of investigation. nih.govmdpi.com
Strategic Importance of 2-Chloro-3-iodophenol in Advanced Organic Synthesis
This compound is a di-halogenated phenol that holds considerable strategic importance as a building block in advanced organic synthesis. snnu.edu.cnchemicalbook.com Its value stems from the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Heck reactions, the C-I bond is significantly more reactive than the C-Cl bond. mdpi.combeilstein-journals.org This chemoselectivity allows for the sequential and site-selective functionalization of the aromatic ring.
An organic chemist can first perform a cross-coupling reaction at the more reactive iodine position, leaving the chlorine atom untouched. The resulting product can then undergo a second, different coupling reaction at the chlorine position under more forcing conditions. This stepwise approach provides a powerful and controlled method for the synthesis of complex, highly substituted aromatic molecules from a single, versatile precursor. This strategy is crucial for building molecular complexity in a predictable manner, which is essential in the synthesis of pharmaceuticals and advanced materials. snnu.edu.cnchemicalbook.com For example, a large-scale synthesis of this compound was developed via an iridium-catalyzed C–H activation and borylation, highlighting its role as a key intermediate for complex target molecules. snnu.edu.cn
Delineation of Academic Research Trajectories for this compound
Academic research involving this compound and related structures generally follows three main trajectories. The first is the development of novel and efficient synthetic routes to access these valuable building blocks. For instance, research has focused on regioselective halogenation and modern catalytic methods like C-H borylation followed by oxidation to produce these compounds on a practical scale. snnu.edu.cn
The second major research direction is the application of this compound as a key intermediate in the synthesis of complex and biologically active molecules. Its ability to undergo sequential, chemoselective reactions makes it an ideal starting point for constructing substituted heterocyclic systems and other scaffolds found in medicinal chemistry. researchgate.net Research in this area often involves multi-step syntheses where the precise installation of different functional groups is critical for the final product's biological activity. researchgate.net
The third trajectory involves exploring the scope and mechanism of its reactivity in novel catalytic transformations. This includes the use of 2-iodophenols in tandem reactions, where a cross-coupling is immediately followed by an intramolecular cyclization to rapidly generate complex structures like benzofurans. researchgate.netbeilstein-journals.orgresearchgate.net Furthermore, researchers are investigating the use of more sustainable and inexpensive catalysts, such as those based on iron or cobalt, for cross-coupling reactions involving such iodo--phenolic compounds. beilstein-journals.org The fundamental physical-chemical properties of halogenated phenols, such as intramolecular hydrogen bonding, are also a subject of detailed academic study. rsc.org
Chemical Compound Data
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 666727-31-7 | glpbio.com |
| Molecular Formula | C₆H₄ClIO | glpbio.com |
| Molecular Weight | 254.45 g/mol | glpbio.com |
| Appearance | Solid | researchgate.net |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 1-Chloro-3-iodobenzene |
| 2-Iodophenol |
| 3-Iodophenol |
| 4-Iodophenol (B32979) |
| 4-Fluorophenol |
| 4-Chlorophenol |
| 4-Bromophenol |
| 2,4-Dichlorophenol |
| 2,4,6-Trichlorophenol |
| Pentachlorophenol |
| Pentabromophenol |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCDLZCOMWIYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464108 | |
| Record name | 2-Chloro-3-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666727-31-7 | |
| Record name | 2-Chloro-3-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry for 2 Chloro 3 Iodophenol
General Synthetic Routes to Halogenated Phenolic Compounds
The preparation of halogenated phenols leverages the inherent reactivity of the phenol (B47542) ring, which is highly activated towards electrophilic substitution. However, controlling the position and number of halogen substituents can be challenging, necessitating a variety of strategic approaches.
The hydroxyl group (-OH) of phenol is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. wikipedia.orgbyjus.com This high reactivity is due to the donation of electron density from the oxygen's lone pairs into the aromatic ring, which stabilizes the intermediate carbocation (arenium ion). byjus.com
Direct halogenation of phenol with reagents like bromine or chlorine often leads to polysubstitution. For instance, treating phenol with bromine water readily produces a white precipitate of 2,4,6-tribromophenol. byjus.commlsu.ac.in To achieve selective monohalogenation, reaction conditions must be carefully controlled. Key strategies include:
Use of Non-polar Solvents: Performing the halogenation in solvents of low polarity, such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄), at low temperatures can limit the formation of polyhalogenated products. mlsu.ac.insarthaks.com These solvents decrease the electrophilicity of the halogen and minimize the ionization of phenol to the even more reactive phenoxide ion. sarthaks.com
Choice of Halogenating Agent: Milder or more sterically hindered halogenating agents can improve selectivity. For iodination, which is typically less reactive than bromination or chlorination, reagents like iodine monochloride (ICl) can be effective. libretexts.org
| Reagent | Solvent | Temperature | Typical Product(s) |
| Bromine (aq) | Water | Room Temp | 2,4,6-Tribromophenol |
| Bromine | CS₂ or CCl₄ | Low Temp | Mixture of o- and p-Bromophenol |
| Dilute Nitric Acid | - | 298 K | Mixture of o- and p-Nitrophenol |
| Conc. Nitric Acid | - | - | 2,4,6-Trinitrophenol (Picric Acid) |
This table summarizes typical outcomes for the electrophilic substitution of phenol.
An alternative route to halogenated phenols involves the transformation of a corresponding phenylamine (aniline). The amino group can be converted into a hydroxyl group through a diazotization reaction followed by hydrolysis. This multi-step process is a cornerstone of aromatic synthesis.
The general sequence is as follows:
A primary aromatic amine (a halogenated aniline (B41778) in this case) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). scribd.com This forms a diazonium salt.
The resulting diazonium salt solution is then warmed, causing the diazonium group (-N₂⁺) to be replaced by a hydroxyl group (-OH) through hydrolysis, with the evolution of nitrogen gas. scribd.com
This method is particularly useful when the desired substitution pattern is not easily accessible through direct electrophilic substitution on phenol itself. The starting halogenated anilines can often be prepared with high regioselectivity via nitration and subsequent reduction of a halogenated benzene (B151609). While diazotization can involve complex procedures and by-products, it offers a reliable pathway for introducing a hydroxyl group at a specific position on a pre-functionalized aromatic ring. google.com
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgchem-station.com The reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orgnih.gov The DMG, which contains a heteroatom, coordinates to the lithium base, directing the deprotonation to the adjacent position to form an aryllithium intermediate. chem-station.comnih.gov This intermediate can then be quenched with an electrophile to introduce a substituent exclusively at the ortho position. nih.gov
While the free hydroxyl group of phenol is only a weak DMG, it can be converted into a more powerful one. Among the most effective DMGs for this purpose is the N,N-diethylcarbamate (-OCONEt₂) group. nih.gov The general DoM process using a carbamate-protected phenol is:
Protection: The phenol is reacted with N,N-diethylcarbamoyl chloride to form the stable aryl O-carbamate.
Metalation: The aryl O-carbamate is treated with a strong lithium base (e.g., sec-butyllithium) at low temperature (-78 °C) to generate the ortho-lithiated species. nih.gov
Electrophilic Quench: The lithiated intermediate is reacted with an electrophile (e.g., I₂, Br₂, CO₂, etc.) to introduce the desired functional group.
Deprotection: The carbamate (B1207046) group is hydrolyzed under acidic or basic conditions to regenerate the phenolic hydroxyl group.
This methodology provides excellent control over regiochemistry, enabling the synthesis of highly substituted phenols that would be difficult to obtain through classical electrophilic substitution. nih.govnih.gov
| Directing Group (on Phenol) | Relative Strength | Comments |
| -OH | Weak | Limited utility due to acidic proton. |
| -OMe | Moderate | A common DMG in aromatic synthesis. |
| -OCONEt₂ | Strong | Excellent for directing ortho-lithiation of phenols. nih.gov |
This table compares the efficacy of different directing groups for the DoM of phenol derivatives.
Specific Synthesis of 2-Chloro-3-iodophenol
The synthesis of this compound requires methods that can selectively introduce two different halogens at specific adjacent positions on the phenol ring.
A direct and common approach for synthesizing this compound is through the sequential halogenation of a suitable precursor. Given the directing effects of the substituents, a logical starting material is 2-chlorophenol (B165306).
The synthetic sequence proceeds as follows:
Starting Material: 2-Chlorophenol is selected as the precursor. The existing chloro and hydroxyl groups will direct the next substitution. The hydroxyl group is a strong ortho, para-director, while the chloro group is a weaker deactivating ortho, para-director.
Iodination: The 2-chlorophenol is subjected to iodination. The positions ortho and para to the powerful hydroxyl group are C4, C6, and the already substituted C2. The position ortho to the hydroxyl group and meta to the chloro group (C6) and the position para to the hydroxyl group (C4) are most activated. However, to achieve substitution at the C3 position, a different strategy is often needed, or reaction conditions must be precisely controlled to favor the less electronically favored product. A common laboratory approach involves the iodination of 2-chlorophenol using an electrophilic iodine source such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). This allows for the introduction of the iodine atom onto the ring, and with careful control of stoichiometry and conditions, the desired isomer can be isolated.
A more regioselective and modern approach utilizes the Directed ortho-Metalation (DoM) strategy, starting from 2-chlorophenol. This method ensures the iodine is introduced specifically at the C3 position.
The synthesis via this precursor involves several key steps:
Protection: 2-Chlorophenol is first converted to its N,N-diethylcarbamate derivative, 2-chlorophenyl N,N-diethylcarbamate. This protects the acidic phenolic proton and installs a powerful DMG. nih.gov
Directed ortho-Metalation: The carbamate group is a stronger director than the chloro group. It directs lithiation exclusively to its adjacent ortho position, which is C3. Treatment with a strong base like sec-butyllithium (B1581126) achieves this deprotonation.
Iodination: The resulting lithiated intermediate is then quenched with an iodine source, such as molecular iodine (I₂), to install the iodine atom at the C3 position, forming 2-chloro-3-iodophenyl N,N-diethylcarbamate.
Deprotection: The final step is the hydrolysis of the carbamate group, typically under strong basic or acidic conditions, to yield the target molecule, this compound.
This DoM-based route offers superior regiochemical control compared to sequential electrophilic halogenation, making it a highly effective method for preparing specifically substituted phenols like this compound. nih.gov
Potential Routes from Related Iodophenols and Chlorophenols
The synthesis of di-halogenated phenols such as this compound presents a regiochemical challenge due to the directing effects of the hydroxyl and existing halogen substituents on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. Consequently, direct electrophilic substitution on 2-chlorophenol would preferentially occur at the positions para and ortho to the hydroxyl group (positions 4 and 6), making the introduction of an iodine atom at the 3-position difficult.
A plausible synthetic route involves the direct iodination of 2-chlorophenol under controlled conditions. This approach typically employs electrophilic iodine reagents such as iodine monochloride (ICl) or N-iodosuccinimde (NIS). The reaction conditions must be carefully optimized to favor the desired, less electronically favored, isomer. The differential reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in the final product is significant for subsequent synthetic applications, with the C-I bond being considerably more reactive in cross-coupling reactions.
Another potential strategy involves starting with an aminophenol derivative. For instance, a synthetic sequence could begin with 2-chloro-3-aminophenol. The amino group could then be converted to a diazonium salt, which can subsequently be displaced by an iodide ion in a Sandmeyer-type reaction to yield this compound. This multi-step approach, while potentially longer, offers superior regiochemical control compared to direct electrophilic halogenation. The synthesis of related compounds, such as 2-fluoro-3-chlorophenol, has been achieved through multi-step processes involving nitration, nucleophilic substitution, reduction of the nitro group, and deamination/demethylation, highlighting the complexity often required for synthesizing precisely substituted halophenols. google.com
| Starting Material | Reagent(s) | Key Transformation | Challenges |
| 2-Chlorophenol | ICl or NIS | Electrophilic Iodination | Poor regioselectivity, formation of multiple isomers. |
| 2-Chloro-3-aminophenol | 1. NaNO₂, HCl 2. KI | Diazotization followed by Sandmeyer reaction | Availability and synthesis of the starting aminophenol. |
Emerging and Sustainable Synthetic Approaches Relevant to Halophenols
In line with the principles of green chemistry, modern synthetic methodologies aim to reduce waste, minimize energy consumption, and avoid harsh reagents. For the synthesis of halophenols, electrochemical and microwave-assisted techniques are emerging as promising sustainable alternatives to conventional methods.
Electrochemical Halogenation Techniques for Phenol Derivatives
Electrochemical halogenation offers an environmentally friendly route for the synthesis of halogenated phenol derivatives. globalscientificjournal.com This technique avoids the need for harsh chemical oxidizing agents and allows for precise control over reaction conditions by modulating the applied current or potential. globalscientificjournal.com
The process generally involves the anodic oxidation of a halide ion (e.g., Cl⁻, Br⁻, I⁻) to its corresponding elemental halogen (X₂). Simultaneously, the phenol molecule is oxidized at the anode to a more reactive phenolate (B1203915) ion. The in-situ generated halogen then reacts with the phenolate ion to form the halogenated phenol. globalscientificjournal.com Studies have shown that this method can be highly efficient and selective. For instance, the electrochemical halogenation of phenol using a chromium-based catalyst has demonstrated high selectivity towards mono-halogenated products under mild conditions (80°C). globalscientificjournal.com The sustainability of this process is enhanced by the potential for catalyst recycling and the reduction of hazardous by-products. globalscientificjournal.com
Table 1: Key Features of Electrochemical Halogenation of Phenol
| Parameter | Description | Reference |
| Principle | Anodic oxidation of phenol and halide ions. | globalscientificjournal.com |
| Catalyst Example | Chromium-based catalyst (e.g., CrCl₃). | globalscientificjournal.com |
| Halogen Sources | NaCl (for chlorine), NaBr (for bromine), NaI (for iodine). | globalscientificjournal.com |
| Reaction Temperature | Mild conditions, e.g., 80°C. | globalscientificjournal.com |
| Key Advantages | Eco-friendly, high selectivity, precise control, reduced by-products. | globalscientificjournal.com |
Microwave-Assisted Synthetic Protocols for Halogenated Aromatics
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, including the synthesis of halogenated aromatic compounds. researchgate.netajgreenchem.com This technique utilizes microwave radiation to heat the reaction mixture directly and efficiently through a process known as dielectric heating. researchgate.net Polar molecules within the reaction mixture align with the oscillating electric field of the microwaves, and the resulting molecular rotation and friction generate rapid and uniform heating. researchgate.net
The primary advantages of MAOS over conventional heating methods include dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced product purity. researchgate.netijnrd.org These benefits stem from the rapid and homogenous heating which can minimize the formation of side products. researchgate.net Furthermore, microwave-assisted synthesis often allows for solvent-free reactions, which is a significant advantage from a green chemistry perspective, as it reduces the use of volatile and often hazardous organic solvents. ajgreenchem.comijnrd.org This technology has been successfully applied to a wide range of organic transformations, including those relevant to the preparation of halogenated aromatics, making it a highly relevant approach for the synthesis of compounds like this compound. rasayanjournal.co.in
Table 2: Comparison of Conventional vs. Microwave-Assisted Reactions
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (Microwave) | Reference |
| Hydrolysis of Benzyl Chloride | ~35 minutes | 3 minutes | 97% | rasayanjournal.co.in |
| Hydrolysis of Benzamide | 1 hour | 7 minutes | 99% | rasayanjournal.co.in |
| Oxidation of Toluene | 10-12 hours | 5 minutes | 40% | rasayanjournal.co.in |
Reactivity and Mechanistic Investigations of 2 Chloro 3 Iodophenol
Influence of Halogen Substituents on Aromatic Reactivity
The chemical behavior of 2-Chloro-3-iodophenol is fundamentally governed by the interplay of its three functional groups: the hydroxyl group, the chlorine atom, and the iodine atom, all attached to a benzene (B151609) ring. The hydroxyl (-OH) group is a potent activating group in electrophilic aromatic substitution reactions. libretexts.orgchemistrysteps.com It donates electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more susceptible to attack by electrophiles. libretexts.org This activating influence is so strong that phenols often react with electrophiles like bromine even without a catalyst. chemistrysteps.comvanderbilt.edu The -OH group directs incoming electrophiles to the ortho and para positions. vanderbilt.edu
The presence of two different halogens at the 2- and 3-positions introduces significant electronic and steric complexity. The electron-withdrawing effects of the halogens make the phenolic proton more acidic compared to phenol (B47542) itself by stabilizing the resulting phenoxide ion. vanderbilt.edu Furthermore, the differential nature of the carbon-halogen bonds is a key feature of the molecule's reactivity. The carbon-iodine (C-I) bond is longer and weaker than the carbon-chlorine (C-Cl) bond, making it more susceptible to cleavage in various chemical transformations. youtube.com This difference in bond strength is a cornerstone of the compound's utility in selective chemical synthesis.
| Bond Type | Average Bond Enthalpy (kJ/mol) | Relative Reactivity |
| C-Cl (Aryl) | 406 | Lower |
| C-I (Aryl) | 272 | Higher |
This interactive table provides a comparison of the bond enthalpies for aryl-chlorine and aryl-iodine bonds, illustrating the basis for the differential reactivity.
Primary Classes of Chemical Transformations
Aryl halides, including this compound, are generally unreactive towards nucleophilic aromatic substitution compared to their alkyl halide counterparts. ck12.org This reduced reactivity is due to the partial double-bond character of the carbon-halogen bond, resulting from resonance between the halogen's lone pairs and the aromatic π-system, which strengthens the bond. ck12.org
However, the key feature of this compound in this context is the differential reactivity of its two halogen substituents. The C-I bond is significantly more reactive towards nucleophilic displacement and in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the C-Cl bond. This chemoselectivity is attributed to the lower bond energy of the C-I bond. youtube.com This allows for sequential and site-selective functionalization of the aromatic ring, where the iodine atom can be selectively replaced while the chlorine atom remains intact. Such reactions typically require specific catalysts, such as palladium or copper complexes, and often proceed under conditions that would not affect the C-Cl bond.
For a nucleophilic aromatic substitution to occur without transition metal catalysis, the aromatic ring usually needs to be activated by strong electron-withdrawing groups at the ortho and/or para positions relative to the leaving group, which is not the case here. libretexts.org Alternatively, extremely harsh conditions of high temperature and pressure can force the reaction, as seen in the industrial production of phenol from chlorobenzene. ck12.org
Phenols are susceptible to oxidation, and the presence of halogen substituents influences this reactivity. libretexts.org The phenolic hydroxyl group can be oxidized to form various products, depending on the oxidant and reaction conditions. Despite the absence of a hydrogen atom on the hydroxyl-bearing carbon, phenols are readily oxidized. libretexts.org
Common oxidation products of phenols include quinones and polymeric materials. libretexts.orgumich.edu For this compound, oxidation would likely lead to the formation of corresponding benzoquinones or, under more vigorous conditions, ring-opening and degradation into smaller organic acids and eventually carbon dioxide and water. umich.educornell.edu The oxidation process often involves the initial formation of a phenoxyl radical, which can then undergo further reactions. The halogen substituents would remain on the ring during the initial stages of oxidation but could be cleaved under more aggressive oxidative conditions. For instance, oxidation of 2-chlorophenol (B165306) in supercritical water has been shown to produce a variety of hydroxylated and ring-opened products, indicating complex reaction pathways. umich.edu
Reductive dehalogenation involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. This process is environmentally significant for the breakdown of halogenated pollutants. In this compound, the C-I bond is far more susceptible to reduction than the C-Cl bond.
Studies on similar compounds have shown that iodophenols can be dehalogenated by reducing radicals in aqueous solutions. epa.gov For example, research on 4-iodophenol (B32979) demonstrated that it could be reduced by carbon-centered radicals, and this process could be enhanced to become a chain reaction in the presence of bicarbonate or formate (B1220265) ions. epa.gov In contrast, the corresponding bromo- and chlorophenols were not dehalogenated under the same conditions, highlighting the much lower reactivity of the C-Cl bond towards reduction. epa.gov This suggests that this compound could be selectively deiodinated under controlled reductive conditions, yielding 2-chlorophenol as the primary product. Biotransformation of 2-chlorophenol by methanogenic sediment communities has also been observed to result in reductive dehalogenation. nih.gov
| Halogen Substituent | Susceptibility to Reductive Cleavage |
| Iodine | High |
| Chlorine | Low |
This interactive table compares the relative susceptibility of iodine and chlorine substituents on a phenol ring to reductive dehalogenation.
Mechanistic Studies of this compound Reactions
The anodic oxidation of phenols is a key technology in electrochemical water treatment. For halogenated phenols, the mechanism is complex, involving direct electron transfer at the anode surface and indirect oxidation by electrochemically generated species like hydroxyl radicals (•OH). cornell.edu
In the case of a related compound, 4-chloro-3-methyl phenol, studies using Ti/SnO₂–Sb/PbO₂ anodes have elucidated the degradation pathway. cornell.edu The process is initiated by the attack of hydroxyl radicals on the aromatic ring. A dominant early step is the cleavage of the C-Cl bond, releasing chloride ions into the solution. cornell.edu The phenolic group is oxidized to a benzoquinone intermediate (methyl-p-benzoquinone in that case). cornell.edu The generated chloride ions can be further oxidized at the anode to form active chlorine species, which also contribute to the degradation of the organic molecule and its intermediates. cornell.edu Ultimately, the aromatic ring is cleaved, leading to the formation of short-chain carboxylic acids like formic acid and acetic acid before complete mineralization to CO₂ and H₂O. cornell.edu
Dehalogenative Activation and Aryne Generation Pathways
The unique substitution pattern of this compound, featuring two different halogens on adjacent carbons, presents distinct pathways for dehalogenative activation and subsequent generation of highly reactive aryne intermediates. The specific pathway is largely dictated by the reaction conditions, particularly the choice of base and whether the phenolic hydroxyl group is protected.
One primary pathway involves the direct treatment of a dihaloarene with a strong base, which proceeds via an elimination-addition mechanism. tcichemicals.com For this compound, this process would first involve deprotonation of the acidic phenolic proton. A second equivalent of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) could then abstract a proton from the aromatic ring. Given the electronic environment, the proton at the C-4 position is a likely candidate for abstraction. Following proton removal, the resulting aryl anion would undergo elimination. The carbon-iodine bond is significantly weaker and more labile than the carbon-chlorine bond, leading to the preferential elimination of the iodide anion. This sequence generates a single regioisomer of the aryne: 4-chlorobenzyne.
A more controlled and widely used method for aryne generation involves the conversion of the phenol into a derivative with a better leaving group, such as a triflate (trifluoromethanesulfonate). nih.gov 2-Iodophenyl triflates are recognized as particularly effective aryne precursors. researchgate.net In this approach, this compound is first converted to 2-chloro-3-iodophenyl triflate. This precursor can then be subjected to conditions that induce elimination.
Two main scenarios can be envisioned for the triflate derivative:
Lithium-Halogen Exchange: Treatment with an organolithium reagent, such as n-butyllithium (nBuLi), at low temperatures can initiate a lithium-halogen exchange. This exchange occurs preferentially at the more reactive C-I bond, forming a 2-chloro-3-lithiophenyl triflate intermediate. This species is unstable and readily eliminates lithium triflate to generate 3-chlorobenzyne.
Deprotonation: Using a strong, non-nucleophilic base can lead to deprotonation at the C-4 position, followed by the elimination of iodide, to once again form 4-chlorobenzyne.
The choice of method provides a strategic entry into different substituted aryne intermediates, which can then be trapped by various nucleophiles or dienes to construct complex molecular architectures. tcichemicals.com
| Precursor | Reagent(s) | Proposed Intermediate | Resulting Aryne |
|---|---|---|---|
| This compound | 2 eq. LDA | 4-Anion-2-chloro-3-iodophenoxide | 4-Chlorobenzyne |
| 2-Chloro-3-iodophenyl triflate | nBuLi | 2-Chloro-3-lithiophenyl triflate | 3-Chlorobenzyne |
Regioselectivity and Directing Group Effects in Ortho-Metalation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr The reaction relies on a Directed Metalation Group (DMG), which coordinates to an organolithium reagent and directs deprotonation to a nearby ortho position. organic-chemistry.org For phenolic substrates, the hydroxyl group itself is a weak DMG; more commonly, it is protected as a much stronger DMG, such as an O-carbamate (e.g., -OCONEt₂), to ensure efficient and regioselective lithiation. nih.gov
In the case of this compound, after protection as its N,N-diethyl-O-carbamate derivative, the molecule possesses one available ortho-proton at the C-6 position. The C-2 position is blocked by the chloro substituent. The carbamate (B1207046) group is a powerful DMG that strongly directs lithiation to the adjacent C-H bond at C-6. nih.gov
The regioselectivity of this metalation is further reinforced by the electronic effects of the halogen substituents. Both the chlorine at C-2 and the iodine at C-3 are inductively electron-withdrawing groups. This inductive pull increases the kinetic acidity of all ring protons, but the effect is most pronounced on the adjacent protons. Therefore, the acidity of the C-6 proton is enhanced by the proximate carbamate DMG and the C-2 chloro group, making it the exclusive site of deprotonation upon treatment with an organolithium base like sec-butyllithium (B1581126) (sBuLi), typically in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). harvard.edu
Studies on analogous O-(3,n-dihalophenyl) N,N-diethylcarbamates have shown that lithiation occurs regioselectively at the C-2 position, between the carbamate and the C-3 halogen. researchgate.net This precedent confirms the powerful directing effect of the carbamate group, which overrides other potential electronic influences. For the title compound, with the C-2 position occupied, this directing effect is channeled exclusively to the C-6 position. The resulting 6-lithio-2-chloro-3-iodophenyl carbamate is a versatile intermediate that can be trapped with a wide range of electrophiles to install a substituent specifically at the C-6 position, yielding highly functionalized, polysubstituted phenol derivatives after deprotection.
| Substrate | Reagent(s) | Site of Metalation | Key Directing/Activating Groups | Trapped Product (with E+) |
|---|---|---|---|---|
| 2-Chloro-3-iodo-phenyl N,N-diethylcarbamate | sBuLi / TMEDA | C-6 (exclusive) | 1. O-carbamate (DMG) 2. C-2 Chloro (Inductive) 3. C-3 Iodo (Inductive) | 6-E-2-Chloro-3-iodophenyl N,N-diethylcarbamate |
Applications of 2 Chloro 3 Iodophenol in Advanced Organic Synthesis
2-Chloro-3-iodophenol as a Strategic Organic Building Block
Organic building blocks are functionalized molecules that serve as the foundational components for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com this compound is a di-halogenated phenol (B47542) that serves as a significant strategic building block in advanced organic synthesis. Its value is derived from the differential reactivity of its carbon-iodine and carbon-chlorine bonds, enabling chemists to perform site-selective functionalization of the aromatic ring.
The construction of complex organic molecules is a central goal of synthetic chemistry, with potential applications ranging from biomedical research to materials science. eurekalert.org The unique structure of this compound facilitates the multi-step synthesis of intricate molecular frameworks. nbinno.com Chemists can exploit the higher reactivity of the C-I bond to introduce a specific molecular fragment through one type of reaction, leaving the C-Cl bond intact for a subsequent, different transformation. This sequential approach allows for the controlled and predictable assembly of complex structures that would be difficult to synthesize using conventional methods. eurekalert.org
Halogenated phenols are fundamental intermediates in the chemical industry, used in the synthesis of a wide array of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. mdpi.com Chlorinated phenols, in particular, are produced on an industrial scale and are key components in products like antiseptics, herbicides, and pesticides. mdpi.com this compound, as a member of this class, serves as a crucial precursor in the development of novel and specialized chemical compounds. nbinno.com Its ability to undergo selective reactions makes it an important intermediate for creating advanced active pharmaceutical ingredients (APIs) and other high-value chemicals. nbinno.com
Cross-Coupling Reactions Mediated by Transition Metals
Transition-metal-catalyzed cross-coupling reactions represent a revolutionary technology in organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions have become indispensable tools for chemists in various fields.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing new chemical bonds. nih.gov The general mechanism for many of these reactions involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In the context of this compound, the significant difference in bond strength between the C-I and C-Cl bonds is critical. The carbon-iodine bond is considerably weaker and therefore more reactive towards oxidative addition with a Palladium(0) catalyst than the stronger carbon-chlorine bond. This chemoselectivity allows for reactions to be targeted specifically at the iodine-bearing position while the chlorine atom remains as a functional handle for potential future reactions.
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a widely used method for synthesizing conjugated enynes and arylalkynes under mild conditions. libretexts.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org When this compound is used as a substrate, the Sonogashira coupling occurs selectively at the more reactive C-I bond. This allows for the direct attachment of an alkyne group at the 3-position of the phenol ring, yielding a 2-chloro-3-(alkynyl)phenol derivative.
Table 1: Representative Sonogashira Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst System | Product Example |
|---|
The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that creates a carbon-carbon bond between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. libretexts.orgyonedalabs.com This reaction is one of the most efficient processes for C-C bond construction due to its high functional group tolerance and the commercial availability of a vast array of boronic acids. mdpi.com The catalytic cycle is similar to other cross-coupling reactions, centered around a palladium complex that cycles between Pd(0) and Pd(II) oxidation states. yonedalabs.com For this compound, the Suzuki-Miyaura reaction proceeds with high regioselectivity, with the organoboron reagent coupling exclusively at the site of the iodine atom. This enables the synthesis of 2-chloro-3-aryl-phenols, which are important structural motifs in many complex molecules.
Table 2: Representative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst System | Product Example |
|---|
Cyclization and Heterocycle Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, as these structures are prevalent in a vast number of biologically active molecules and functional materials. airo.co.in this compound serves as an excellent starting material for constructing fused heterocyclic systems through various cyclization strategies.
Benzofurans are a significant class of oxygen-containing heterocycles found in many natural products and pharmaceuticals. The synthesis of substituted benzofurans often relies on the coupling and subsequent cyclization of ortho-halogenated phenols with alkynes. The differential reactivity of the halogens in this compound is particularly advantageous for this purpose.
The carbon-iodine bond is considerably more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This chemoselectivity enables a stepwise approach to complex benzofuran (B130515) structures. For instance, a Sonogashira coupling reaction can be performed selectively at the C-3 position (iodine) with a terminal alkyne. The resulting 2-chloro-3-(alkynyl)phenol intermediate can then undergo an intramolecular cyclization to form a benzofuran ring. This process typically involves a catalyst, such as copper(I) iodide, which facilitates the ring closure. nih.gov
The general strategy is outlined below:
Selective Cross-Coupling: A palladium/copper-catalyzed Sonogashira reaction couples a terminal alkyne with this compound at the more reactive C-I bond.
Intramolecular Cyclization: The resulting intermediate undergoes cyclization, where the phenolic oxygen attacks the alkyne, leading to the formation of the furan (B31954) ring.
This method allows for the synthesis of 4-chlorobenzofurans with various substituents at the 2-position, depending on the alkyne used. The chlorine atom remains available for further functionalization if desired.
Table 1: Illustrative Reaction Conditions for Benzofuran Synthesis from Halogenated Phenols
| Catalyst System | Reactants | Key Transformation | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | 2-Iodophenol, Terminal Alkyne | Sonogashira Coupling / Cyclization | nih.govrsc.org |
| Pd₂(dba)₃ / Ligand | 2-Chlorophenol (B165306), Alkyne | Cross-Coupling / Cyclization | organic-chemistry.org |
| CuI | o-Iodoanisoles, Terminal Alkyne | Coupling followed by Electrophilic Cyclization | airo.co.in |
Carbonylative cyclization represents a powerful method for synthesizing heterocyclic ketones, wherein carbon monoxide (CO) is incorporated into the final structure. mdpi.com This transformation is typically catalyzed by transition metals like palladium. In the context of this compound, the greater reactivity of the C-I bond can be exploited to achieve regioselective carbonylative cyclization.
The reaction mechanism generally proceeds through the following key steps:
Oxidative Addition: The palladium(0) catalyst oxidatively inserts into the more labile C-I bond of this compound to form an arylpalladium(II) complex.
CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the aryl-palladium bond, forming an aroylpalladium intermediate.
Intramolecular Attack: A nucleophilic partner, either tethered to the phenol or introduced as a separate reactant, attacks the aroyl group. In the case of tandem reactions, this could involve an intramolecular cyclization where the phenolic oxygen or another nucleophilic part of a pre-coupled fragment attacks the activated carbonyl group.
Reductive Elimination: The final step involves reductive elimination from the palladium complex to release the heterocyclic product and regenerate the palladium(0) catalyst.
This methodology allows for the one-step synthesis of complex cyclic architectures, incorporating a carbonyl functional group which can serve as a handle for further synthetic modifications. mdpi.com
Directed Functionalization Strategies
The presence of multiple reactive sites on the this compound ring necessitates precise control to achieve desired synthetic outcomes. Directed functionalization strategies leverage the inherent electronic and steric properties of the molecule to modify specific positions selectively.
The significant difference in bond strength and reactivity between the C-I and C-Cl bonds is the foundation for the selective functionalization of this compound. The C-I bond is weaker and more polarizable, making it more susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions.
This reactivity difference allows for a sequential functionalization strategy:
Step 1 (Iodine Position): Reactions such as Suzuki, Heck, Sonogashira, or Stille couplings can be carried out under relatively mild conditions to selectively replace the iodine atom, leaving the chlorine atom intact.
Step 2 (Chlorine Position): The resulting 2-chloro-3-substituted phenol can then undergo a second cross-coupling reaction at the chlorine position. This subsequent reaction typically requires more forcing conditions, such as higher temperatures, different ligands, or more active catalyst systems, to activate the stronger C-Cl bond.
This stepwise approach provides a powerful and controlled method for the synthesis of complex, highly substituted aromatic molecules from a single, versatile precursor.
Table 2: Hierarchy of Halogen Reactivity in Palladium-Catalyzed Cross-Coupling
| Halogen (X) | Relative Reactivity (C-X Bond) | Typical Reaction Conditions |
| Iodine (I) | Highest | Mild (e.g., lower temperatures, less active catalysts) |
| Bromine (Br) | Intermediate | Moderate |
| Chlorine (Cl) | Lowest | Forcing (e.g., higher temperatures, specialized ligands) |
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), to deprotonate a specific ortho-position. wikipedia.org
In this compound, the hydroxyl group (-OH) is a potent DMG. It can coordinate to the lithium reagent, positioning it to abstract a proton from an adjacent carbon atom. There are two ortho-positions relative to the hydroxyl group: C2 (bearing the chlorine) and C6 (unsubstituted). Deprotonation typically occurs at the most acidic ortho-position. The inductive effects of the adjacent chlorine and iodine atoms increase the acidity of the C-H proton at the C6 position.
The process is as follows:
Directed Deprotonation: The hydroxyl group of this compound directs an organolithium reagent to selectively remove the proton at the C-6 position, forming a transient aryllithium species.
Electrophilic Quench: This highly reactive aryllithium intermediate is then quenched with an electrophile (e.g., aldehydes, ketones, alkyl halides, CO₂), introducing a new substituent exclusively at the C-6 position.
This strategy complements cross-coupling methods by allowing for the selective functionalization of a C-H bond, further expanding the synthetic utility of this compound for creating polysubstituted aromatic compounds. The reaction was first reported independently by Henry Gilman and Georg Wittig around 1940. wikipedia.org
Spectroscopic Characterization Methodologies for 2 Chloro 3 Iodophenol and Its Derivatives
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. For 2-Chloro-3-iodophenol, the IR spectrum provides clear evidence for the key functional groups, namely the hydroxyl (-OH) group and the substituted benzene (B151609) ring.
The spectrum is characterized by several key absorption bands:
O-H Stretching: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.
Aromatic C-H Stretching: Sharp, medium-intensity peaks typically appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹), corresponding to the stretching vibrations of the carbon-hydrogen bonds on the aromatic ring.
Aromatic C=C Stretching: A series of sharp absorptions, often of variable intensity, are observed in the 1450-1600 cm⁻¹ region. These bands are characteristic of the carbon-carbon double bond stretching within the benzene ring.
C-O Stretching: A strong band corresponding to the stretching vibration of the carbon-oxygen bond of the phenolic group is typically found in the 1200-1260 cm⁻¹ range.
C-Cl and C-I Stretching: The vibrations for carbon-halogen bonds appear in the fingerprint region of the spectrum. The C-Cl stretching absorption is expected in the 700-850 cm⁻¹ range, while the C-I stretching band appears at lower frequencies, typically between 500-600 cm⁻¹.
The analysis of these characteristic peaks allows for the unequivocal confirmation of the phenolic structure and the presence of its halogen substituents.
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| Aromatic Ring | C-H Stretch | 3050 - 3150 | Medium, Sharp |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Variable, Sharp |
| Phenol (B47542) | C-O Stretch | 1200 - 1260 | Strong |
| Chloroalkane | C-Cl Stretch | 700 - 850 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of an organic compound by providing information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, four distinct signals are expected, corresponding to the three protons on the aromatic ring and the single proton of the hydroxyl group.
Hydroxyl Proton (-OH): This proton typically appears as a broad singlet. Its chemical shift is variable and can range from 4-7 ppm, depending on the solvent, concentration, and temperature, due to its involvement in hydrogen bonding.
Aromatic Protons: The three protons on the benzene ring (at positions 4, 5, and 6) are chemically non-equivalent and will therefore produce three separate signals in the aromatic region (typically 6.5-8.0 ppm). The precise chemical shifts and splitting patterns (multiplicity) are determined by the electronic effects of the substituents (-OH, -Cl, -I) and the spin-spin coupling between adjacent protons. For example, the proton at C4 would likely appear as a doublet of doublets due to coupling with the protons at C5 and C6 (assuming ortho- and meta-coupling).
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, one for each of the six carbon atoms in the benzene ring, as they are all in unique chemical environments.
The chemical shifts of the carbons are influenced by the electronegativity and shielding/deshielding effects of the substituents.
The carbon atom bonded to the hydroxyl group (C1) would appear significantly downfield (e.g., 150-160 ppm).
The carbons directly attached to the halogens (C2 and C3) will also have their chemical shifts significantly altered. The electronegative chlorine atom causes a downfield shift for C2, while the iodine atom's effect on C3 is more complex, involving both electronegativity and heavy atom effects. Aromatic carbons typically resonate in the 100-170 ppm range oregonstate.edu.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |
| -OH | 4.0 - 7.0 (broad singlet) | C1 (-OH) | 150 - 160 |
| Ar-H | 6.5 - 8.0 (3 distinct multiplets) | C2 (-Cl) | 125 - 135 |
| C3 (-I) | 90 - 100 | ||
| C4 | 120 - 130 | ||
| C5 | 115 - 125 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.
For this compound (C₆H₄ClIO), the molecular weight is 254.45 g/mol . In an electron ionization (EI) mass spectrum, the following key features are expected:
Molecular Ion Peak (M⁺): A peak corresponding to the intact molecular ion would be observed at an m/z value of approximately 254. Due to the presence of the stable aromatic ring, this peak is expected to be reasonably intense.
Isotope Peak (M+2): A characteristic feature will be the presence of an M+2 peak at m/z 256. This peak arises from the natural abundance of the ³⁷Cl isotope. The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1, which is diagnostic for the presence of a single chlorine atom in the molecule miamioh.edu.
Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to several characteristic daughter ions. Common fragmentation pathways for halogenated phenols include the loss of halogen atoms and other small neutral molecules libretexts.org.
Loss of Iodine: A significant fragment would be observed at m/z 127, corresponding to the loss of an iodine radical ([M-I]⁺). This is often a favorable fragmentation pathway.
Loss of Chlorine: A peak corresponding to the loss of a chlorine radical ([M-Cl]⁺) would be seen at m/z 219.
Loss of CO: Phenolic compounds can lose a molecule of carbon monoxide (CO), which would result in a peak at m/z 226 ([M-CO]⁺).
Analysis of these fragments helps to piece together the structure of the parent molecule and confirm the presence and location of the substituents.
Table 3: Expected Key Ions in the Mass Spectrum of this compound
| Ion | m/z (for ³⁵Cl) | Description |
|---|---|---|
| [C₆H₄ClIO]⁺ (M⁺) | 254 | Molecular Ion |
| [C₆H₄³⁷ClIO]⁺ (M+2) | 256 | Isotope Peak |
| [C₆H₄ClO]⁺ | 127 | Loss of Iodine radical (I•) |
| [C₆H₄IO]⁺ | 219 | Loss of Chlorine radical (Cl•) |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.
While the specific crystal structure of this compound is not widely published, studies on closely related isomers like 4-chloro-3-iodophenol (B1592612) provide significant insight into the expected solid-state characteristics nih.gov. An X-ray diffraction study of this compound would reveal:
Molecular Geometry: Precise measurement of C-C, C-O, C-H, C-Cl, and C-I bond lengths and the angles between them, confirming the planarity of the benzene ring and the geometry of the substituents.
Crystal Packing and Intermolecular Forces: The analysis would elucidate how the molecules are arranged in the crystal lattice. Key interactions governing the packing of halogenated phenols include:
Hydrogen Bonding: Strong O-H···O hydrogen bonds are expected to be a dominant feature, linking molecules into chains, dimers, or more complex networks nih.gov.
Halogen Bonding: The iodine and chlorine atoms can act as halogen bond donors, forming directional non-covalent interactions with electronegative atoms (like oxygen) on neighboring molecules. These interactions play a crucial role in crystal engineering and the design of solid-state materials nih.gov.
Crystallographic Data: The study would determine the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell.
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV radiation promotes electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions) within the benzene ring chromophore.
The UV-Vis spectrum of this compound is expected to show one or more strong absorption bands in the ultraviolet region, typically between 250 and 300 nm. The exact position of the absorption maximum (λmax) and its intensity are influenced by the substituents on the benzene ring.
Auxochromic Effects: The hydroxyl (-OH), chlorine (-Cl), and iodine (-I) groups act as auxochromes. Their lone pairs of electrons can interact with the π-system of the ring, typically causing a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity compared to unsubstituted benzene.
Solvatochromism: The position of the λmax can be affected by the polarity of the solvent. A change in solvent can alter the energy difference between the ground and excited states, leading to a shift in the absorption wavelength. This phenomenon, known as solvatochromism, is often observed in phenols researchgate.netresearchgate.net. For instance, studies on 2-chlorophenol (B165306) show distinct absorption maxima in different solvents like methanol (B129727) and DMSO researchgate.net.
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful hyphenated technique for the analysis of volatile and semi-volatile compounds like halogenated phenols.
In a GC-MS analysis of this compound:
Separation (GC): The sample is vaporized and passed through a long, thin capillary column. The separation is based on the compound's boiling point and its affinity for the stationary phase lining the column. This compound will elute at a specific retention time under a given set of conditions (e.g., temperature program, carrier gas flow rate). The purity of the sample can be assessed by the presence of a single major peak.
Derivatization: For phenolic compounds, a derivatization step, such as silylation, is often employed before GC analysis. This process replaces the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability, which results in better peak shape and improved chromatographic performance nih.govresearchgate.net.
Identification (MS): As the compound elutes from the GC column, it enters the mass spectrometer, which serves as the detector. The mass spectrometer provides a mass spectrum for the compound at that retention time, allowing for positive identification by comparing the spectrum to known databases or by analyzing its fragmentation pattern as described in section 5.3 thermofisher.com. This dual confirmation (retention time and mass spectrum) makes GC-MS a highly reliable technique for both qualitative and quantitative analysis.
Computational and Theoretical Studies of 2 Chloro 3 Iodophenol
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) has emerged as a robust and widely used method for studying the electronic and geometric properties of molecules. By approximating the electron density, DFT calculations can provide accurate predictions of molecular geometries, energies, and other electronic properties. For 2-Chloro-3-iodophenol, DFT calculations would typically be employed to determine the optimized molecular structure, including bond lengths, bond angles, and dihedral angles. These calculations are foundational for further computational analyses. A common approach involves using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311++G(d,p), which has been shown to provide reliable results for similar halogenated phenols.
Prediction and Assignment of Vibrational Modes
A significant application of DFT is the prediction of vibrational spectra (infrared and Raman). Following the geometric optimization of this compound, frequency calculations can be performed to determine the harmonic vibrational frequencies. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. While no specific experimental vibrational spectra for this compound are available in the cited literature, theoretical predictions offer a valuable framework for understanding its spectroscopic characteristics. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set limitations.
Below is an illustrative table of predicted vibrational modes for a di-substituted chlorophenol, based on typical DFT calculation outputs. This demonstrates the type of information that would be generated for this compound.
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3650 | O-H stretch |
| 3100 | C-H stretch (aromatic) |
| 1580 | C=C stretch (aromatic ring) |
| 1250 | C-O stretch |
| 1150 | C-H in-plane bend |
| 800 | C-Cl stretch |
| 650 | C-I stretch |
| 550 | Ring deformation |
Analysis of Electronic Distribution and Bonding
To gain a deeper understanding of the electronic structure and bonding in this compound, Natural Bond Orbital (NBO) analysis is a powerful computational tool. NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This allows for the quantification of electron density distribution and the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.
For this compound, NBO analysis would reveal the nature of the C-Cl, C-I, C-O, and O-H bonds, including their polarity and hybridization. It would also quantify the delocalization of electron density from the lone pairs of the oxygen, chlorine, and iodine atoms into the aromatic ring. These delocalization effects are crucial for understanding the molecule's reactivity.
An illustrative table based on a hypothetical NBO analysis of this compound is presented below, showcasing the type of data that would be obtained.
| Bond/Lone Pair | Natural Charge on Atom 1 | Natural Charge on Atom 2 | Bond Type | Hybridization on Atom 1 |
|---|---|---|---|---|
| C-Cl | +0.15 | -0.15 | σ(C-Cl) | sp² |
| C-I | -0.05 | +0.05 | σ(C-I) | sp² |
| C-O | +0.40 | -0.65 | σ(C-O) | sp² |
| O-H | -0.65 | +0.45 | σ(O-H) | sp³ |
| Oxygen Lone Pair 1 | -0.65 | N/A | LP(O) | s-character rich |
| Oxygen Lone Pair 2 | -0.65 | N/A | LP(O) | p-character rich |
Mechanistic Insights Derived from Computational Modeling
Computational modeling provides a powerful avenue for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy and, therefore, the rate of the reaction.
For instance, in electrophilic aromatic substitution reactions, a common class of reactions for phenols, computational modeling can be used to compare the relative energies of the transition states for substitution at the different available positions on the aromatic ring. This allows for the prediction of the most likely site of reaction. Similarly, for nucleophilic aromatic substitution, where a nucleophile replaces one of the halogen atoms, computational studies can help determine which halogen is more likely to be displaced by comparing the activation barriers for the respective pathways.
Prediction of Reactivity, Regioselectivity, and Transition States
Building upon mechanistic insights, computational methods can be used to predict the reactivity and regioselectivity of this compound in various chemical transformations. Frontier Molecular Orbital (FMO) theory is a key concept in this regard. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and spatial distribution of the HOMO are indicative of the molecule's ability to donate electrons, making it susceptible to electrophilic attack at sites where the HOMO has a high density. Conversely, the LUMO indicates the molecule's ability to accept electrons, suggesting sites for nucleophilic attack.
For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the oxygen atom, while the LUMO would likely have significant contributions from the C-Cl and C-I antibonding orbitals. Analysis of these orbitals can provide a qualitative prediction of regioselectivity. More quantitative predictions can be made by calculating the energies of the transition states for all possible reaction pathways. The pathway with the lowest energy transition state is predicted to be the major reaction channel.
Advanced Computational Methods for Reaction Pathway Elucidation
Beyond the static analysis of reactants, products, and transition states, more advanced computational methods can be employed to elucidate complex reaction pathways. Techniques such as the Intrinsic Reaction Coordinate (IRC) method can be used to trace the reaction path from a transition state down to the corresponding reactants and products, confirming that the identified transition state indeed connects the intended species.
For more complex reaction networks, automated reaction mechanism generation tools, such as the Reaction Mechanism Generator (RMG), can be utilized. These programs can explore a vast number of potential elementary reactions to construct a comprehensive reaction network, which can then be analyzed to identify the dominant reaction pathways. Furthermore, methods like the United Reaction Valley Approach (URVA) offer a detailed analysis of the chemical processes occurring along the reaction path, providing a deeper understanding of the factors that control the reaction mechanism. While no specific studies applying these advanced methods to this compound have been identified, their application to similar phenolic compounds demonstrates their potential for unraveling intricate reaction mechanisms.
Future Research Directions and Innovative Prospects for 2 Chloro 3 Iodophenol Chemistry
Development of Greener and More Efficient Synthetic Routes
Current synthetic strategies for 2-chloro-3-iodophenol often involve the regioselective iodination of 2-chlorophenol (B165306) using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS). While effective, these methods can generate stoichiometric amounts of waste. Future research will likely prioritize the development of greener and more atom-economical synthetic routes.
A promising avenue lies in the exploration of enzymatic catalysis. Laccase-based systems, for instance, have shown potential for the halogenation of phenolic compounds using halide salts under mild, aqueous conditions. royalsocietypublishing.org The development of a laccase-catalyzed process for the ortho-iodination of 2-chlorophenol could offer a more environmentally benign pathway to this compound. This would align with the principles of green chemistry by reducing the use of hazardous reagents and solvents. royalsocietypublishing.org
Furthermore, advancements in flow chemistry could lead to more efficient and scalable syntheses. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and minimized byproduct formation compared to traditional batch processes.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Reagents | Advantages | Disadvantages |
| Conventional Halogenation | 2-chlorophenol, ICl or NIS | Established methodology, good yields | Use of hazardous reagents, stoichiometric waste |
| Enzymatic Halogenation | 2-chlorophenol, Iodide salt, Laccase | Mild conditions, aqueous medium, reduced waste | Enzyme stability and cost, optimization required |
| Flow Chemistry | 2-chlorophenol, Iodinating agent | High efficiency, scalability, improved safety | Initial setup cost, requires process optimization |
Exploration of Novel Catalytic Systems for Transformations
The differential reactivity of the C-I and C-Cl bonds in this compound is a key feature for its use in sequential cross-coupling reactions. The C-I bond is significantly more reactive towards catalysts like palladium, allowing for selective functionalization at this position while leaving the C-Cl bond intact for subsequent transformations.
Future research will likely focus on the development of novel catalytic systems that enhance this selectivity and expand the scope of possible transformations. This includes the design of new ligands for palladium catalysts that can operate at lower catalyst loadings and under milder reaction conditions. mit.edunih.gov The use of bulky, electron-rich phosphine (B1218219) ligands, for example, has been shown to improve the efficiency of cross-coupling reactions involving aryl chlorides, which could be relevant for the subsequent functionalization of the C-Cl bond in derivatives of this compound. mit.edu
Moreover, there is a growing interest in replacing precious metal catalysts with more abundant and less toxic alternatives. Catalysts based on metals like copper, nickel, or iron are being investigated for a variety of cross-coupling reactions. Developing selective iron or cobalt-based catalysts for the transformation of this compound would represent a significant step towards more sustainable chemical synthesis.
Another area of exploration is the use of photocatalysis to enable novel transformations of this compound. Visible-light-mediated reactions can offer unique reactivity patterns and proceed under very mild conditions, potentially allowing for the selective activation of either the C-I or C-Cl bond through careful choice of the photocatalyst and reaction conditions. mdpi.com
Integration into Advanced Functional Materials Synthesis
The rigid, functionalizable scaffold of this compound makes it an attractive monomer for the synthesis of advanced functional materials. The ability to selectively introduce different substituents at the iodine and chlorine positions allows for the precise tuning of the electronic and physical properties of resulting polymers and materials.
Future research could explore the use of this compound derivatives in the synthesis of conjugated polymers for organic electronics. For instance, by first performing a Sonogashira coupling at the C-I position and subsequently a Suzuki coupling at the C-Cl position, it would be possible to create highly tailored polymer backbones with specific optoelectronic properties.
The phenolic hydroxyl group also offers a handle for further functionalization, such as esterification or etherification, to attach the molecule to a polymer backbone or to modify its solubility and processing characteristics. This could be exploited in the development of materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The design of functional polymers often involves the incorporation of specific molecular units to achieve desired properties. mdpi.com
Design of Derivatives with Tailored Reactivity and Selectivity
The true potential of this compound lies in its use as a platform for the design of derivatives with tailored reactivity and selectivity. By strategically modifying the substituents on the aromatic ring, chemists can fine-tune the electronic properties and steric environment of the molecule, thereby influencing the outcome of subsequent reactions.
For example, introducing electron-donating or electron-withdrawing groups at other positions on the phenol (B47542) ring can modulate the reactivity of the C-I and C-Cl bonds in cross-coupling reactions. This could allow for even greater control over sequential functionalization, or even reverse the inherent reactivity of the two halogen atoms under specific catalytic conditions.
Furthermore, the phenolic hydroxyl group can be used as an anchor point for directing groups in C-H activation reactions. This would enable the functionalization of the C-H bonds on the aromatic ring, adding another layer of complexity and allowing for the synthesis of highly substituted and complex molecules from a simple starting material. The development of transition-metal-catalyzed methods for the ortho-selective C-H functionalization of phenols is an active area of research. rsc.org
Synergistic Approaches Combining Experimental Synthesis and Computational Chemistry
The synergy between experimental synthesis and computational chemistry will be crucial for unlocking the full potential of this compound. nih.gov Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.
Future research will increasingly rely on computational modeling to:
Predict Reactive Sites: DFT calculations can model the electron density and predict the most likely sites for electrophilic or nucleophilic attack, helping to rationalize and predict the regioselectivity of reactions.
Elucidate Reaction Mechanisms: Computational studies can be used to map out the energy profiles of different reaction pathways, providing a deeper understanding of the mechanism of catalytic transformations and helping to optimize reaction conditions.
Design Novel Catalysts: By modeling the interaction between the substrate and the catalyst, computational chemistry can aid in the rational design of new ligands and catalytic systems with improved activity and selectivity.
Predict Material Properties: For applications in materials science, computational methods can be used to predict the electronic and optical properties of polymers and other materials derived from this compound, guiding the design of materials with specific functionalities.
By combining the predictive power of computational chemistry with the practical insights of experimental synthesis, researchers can accelerate the discovery and development of new reactions, catalysts, and materials based on the versatile this compound scaffold.
Q & A
What synthetic routes are recommended for obtaining high-purity 2-Chloro-3-iodophenol, and how can purity be validated?
Basic Research Question
To synthesize this compound, researchers often employ halogenation strategies. A common approach involves iodination of 2-chlorophenol using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Purification may require column chromatography or recrystallization in non-polar solvents. For validation, High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended to assess purity, complemented by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) for structural confirmation .
What advanced spectroscopic techniques are suitable for analyzing the electronic and steric effects of substituents in this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations can model the electronic structure and predict reactive sites. Experimentally, UV-Vis spectroscopy paired with cyclic voltammetry quantifies electron-withdrawing effects of the iodine and chlorine substituents. X-ray crystallography resolves steric interactions and bond angles, while Raman spectroscopy identifies vibrational modes influenced by halogen substitution .
What safety protocols should be followed when handling this compound in laboratory settings?
Basic Research Question
Based on analogous chlorophenols (e.g., 2-chlorophenol), use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation exposure. In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes. Store in airtight containers away from oxidizing agents. Monitor airborne concentrations using gas detectors, adhering to PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) thresholds .
How can researchers resolve contradictions in reported toxicity data for this compound?
Advanced Research Question
Discrepancies may arise from differences in experimental models (e.g., in vitro vs. in vivo) or exposure durations. Conduct a systematic literature review using databases like PubMed and TOXCENTER, applying inclusion criteria (e.g., peer-reviewed studies, standardized dosing). Cross-validate findings with computational toxicology tools (e.g., QSAR models) and replicate key studies under controlled conditions. Address confounding variables such as solvent choice or impurity levels .
What methodologies are effective for studying the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
Explore palladium-catalyzed Suzuki-Miyaura or Ullmann coupling reactions. Optimize reaction parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) frameworks. Monitor reaction progress via Thin-Layer Chromatography (TLC) and characterize products using GC-MS. Compare yields and regioselectivity with meta-substituted analogs (e.g., 3-chlorophenol) to isolate steric/electronic contributions .
How can the environmental persistence of this compound be assessed in aquatic systems?
Advanced Research Question
Use OECD Test Guideline 301 for biodegradability screening. Simulate aquatic environments in microcosms with controlled pH, temperature, and microbial communities. Quantify degradation products via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Compare half-lives with structurally related compounds (e.g., 2-chlorophenol) to identify halogen-specific persistence patterns .
What computational tools are recommended for predicting the photodegradation pathways of this compound?
Advanced Research Question
Employ time-dependent DFT (TD-DFT) to simulate UV-induced cleavage of C-I and C-Cl bonds. Validate predictions with experimental photolysis under UV light (λ = 254–365 nm), analyzing intermediates via High-Resolution Mass Spectrometry (HRMS). Compare kinetic data with quantum yield calculations to refine predictive models .
How do the crystallographic properties of this compound influence its solubility and formulation in drug delivery systems?
Advanced Research Question
Perform single-crystal X-ray diffraction to determine lattice parameters and intermolecular interactions (e.g., halogen bonding). Pair with Hansen Solubility Parameters (HSP) to predict solubility in pharmaceutical excipients. Assess bioavailability using in vitro permeability assays (e.g., Caco-2 cell models) and correlate with computational LogP values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
